

In-Depth Technical Guide to Dioleoyl Lecithin: Molecular Weight and Elemental Analysis

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Compound of Interest

Compound Name: *Dioleoyl lecithin*

Cat. No.: *B1233198*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and elemental composition of **dioleoyl lecithin**, also known as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC). It includes key physicochemical data, comprehensive experimental protocols for characterization, and a logical workflow for analysis.

Core Physicochemical Data

Dioleoyl lecithin is a common phospholipid used in the formation of liposomes and other artificial membranes for research and drug delivery applications.^{[1][2][3]} Accurate characterization of its molecular weight and elemental composition is fundamental for ensuring purity, stoichiometry in formulations, and for the interpretation of experimental results.

Quantitative Data Summary

The molecular formula for **dioleoyl lecithin** is $C_{44}H_{84}NO_8P$.^{[4][5][6]} Based on this, the molecular weight and elemental composition are summarized in the table below.

Parameter	Value
Molecular Formula	C ₄₄ H ₈₄ NO ₈ P
Molecular Weight	786.11 g/mol [4][5][6][7][8]
Elemental Analysis	
Carbon (C)	67.22%
Hydrogen (H)	10.77%
Nitrogen (N)	1.78%
Oxygen (O)	16.28%
Phosphorus (P)	3.94%

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the molecular weight and elemental analysis of **dioleoyl lecithin**.

Molecular Weight Determination by Mass Spectrometry

High-resolution mass spectrometry is a primary technique for the accurate determination of the molecular weight of phospholipids. Electrospray ionization (ESI) is a common and effective ionization method for these molecules.

Objective: To determine the precise molecular mass of a **dioleoyl lecithin** sample.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation:
 - Dissolve a known concentration of the **dioleoyl lecithin** sample in an appropriate solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v).
 - For complex biological samples, a lipid extraction, such as a Folch or Bligh-Dyer extraction, should be performed to isolate the phospholipid fraction.

- The final sample for injection should be diluted in the initial mobile phase of the liquid chromatography system.
- Chromatographic Separation (Optional but Recommended):
 - Utilize a High-Performance Liquid Chromatography (HPLC) system, often with a normal-phase column, to separate the **dioleoyl lecithin** from other lipids or impurities.
 - A typical mobile phase could be a gradient of solvents like isooctane, tetrahydrofuran, and an aqueous buffer.
- Mass Spectrometric Analysis:
 - The eluent from the HPLC is directed to an electrospray ionization source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
 - Operate the mass spectrometer in positive ion mode to detect the protonated molecule $[M+H]^+$ or other adducts.
 - Acquire mass spectra over a relevant mass-to-charge (m/z) range.
- Data Analysis:
 - Identify the peak corresponding to the **dioleoyl lecithin** molecule.
 - The high-resolution mass analyzer will provide a precise m/z value, from which the molecular weight can be accurately calculated.

Elemental Analysis by Combustion Analysis

Combustion analysis is a robust and widely used method for determining the percentage composition of carbon, hydrogen, nitrogen, and phosphorus in organic compounds.

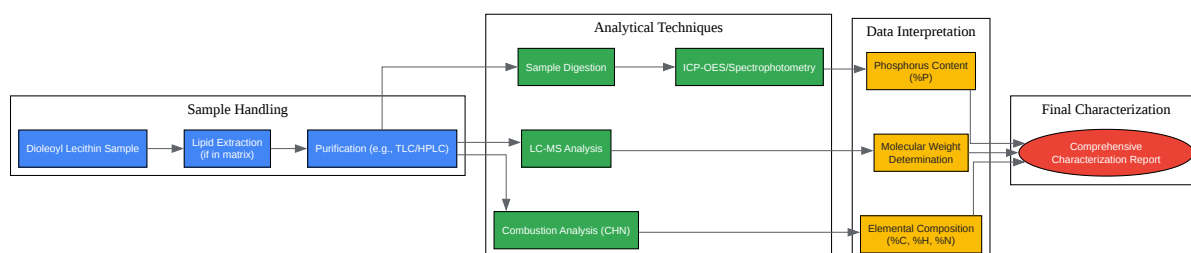
Objective: To determine the elemental composition (%C, %H, %N, %P) of a **dioleoyl lecithin** sample.

Methodology: CHN and Phosphorus Analysis

- CHN Analysis:
 - Accurately weigh a small amount (typically 1-3 mg) of the dried **dioleoyl lecithin** sample into a tin or silver capsule.
 - The sample is introduced into a combustion furnace heated to a high temperature (e.g., 900-1000 °C) in the presence of excess oxygen.
 - This process quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
 - The resulting gases are passed through a series of separation columns and detectors (typically thermal conductivity detectors) to quantify each component.
 - The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector responses and the initial sample weight.
- Phosphorus Analysis:
 - For phosphorus determination, the sample is first subjected to digestion, often using a strong acid like perchloric acid, to convert the organic phosphorus into inorganic phosphate.
 - The resulting phosphate can be quantified spectrophotometrically, for example, by forming a colored complex with ammonium molybdate.
 - Alternatively, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used for highly sensitive and accurate phosphorus quantification after appropriate sample digestion.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive characterization of a **dioleoyl lecithin** sample.



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